molecular formula C19H24N4O2 B2869627 (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-phenethylpiperazin-1-yl)methanone CAS No. 1421443-34-6

(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-phenethylpiperazin-1-yl)methanone

Cat. No. B2869627
CAS RN: 1421443-34-6
M. Wt: 340.427
InChI Key: NSPOXZZWAXJJQI-UHFFFAOYSA-N
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Description

The compound “(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-phenethylpiperazin-1-yl)methanone” is a complex organic molecule. It contains a pyrazolo[5,1-b][1,3]oxazine ring, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the specific arrangement of its atoms and the bonds between them. The presence of the pyrazolo[5,1-b][1,3]oxazine ring and the phenethylpiperazine group would significantly influence its structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrazolo[5,1-b][1,3]oxazine ring and the phenethylpiperazine group could potentially undergo a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific molecular structure. For example, the presence of the pyrazolo[5,1-b][1,3]oxazine ring could influence its solubility, stability, and reactivity .

Scientific Research Applications

Antimicrobial Activity

Compounds with the pyrrolopyrazine scaffold, which includes (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl) , have been shown to exhibit antimicrobial properties . This application is crucial in the development of new antibiotics to combat resistant strains of bacteria.

Anti-inflammatory Properties

The pyrrolopyrazine derivatives are also known for their anti-inflammatory effects. This makes them valuable in the research for treating chronic inflammatory diseases .

Antiviral Uses

Research indicates that pyrrolopyrazine compounds can have antiviral activities, which is significant in the era of emerging viral infections and the need for novel antiviral drugs .

Antifungal Applications

The antifungal potential of these compounds adds another layer to their versatility, especially given the limited number of effective antifungal agents currently available .

Antioxidant Effects

Pyrrolopyrazine derivatives may also serve as antioxidants. This property is beneficial for research into diseases caused by oxidative stress, such as neurodegenerative disorders .

Antitumor and Kinase Inhibitory Activity

These compounds have shown promise in antitumor applications and as kinase inhibitors, which are important targets in cancer therapy .

Each of these applications leverages the biologically active scaffold of pyrrolopyrazine, which contains both pyrrole and pyrazine rings, making it an attractive target for drug discovery and medicinal chemistry research . The detailed mechanisms of action and the structure-activity relationships (SAR) are areas of ongoing research, highlighting the potential of this compound in various fields of scientific inquiry.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would involve interacting with specific biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its specific physical and chemical properties, how it’s used, and how it’s handled and stored .

Future Directions

The future directions for research on this compound could involve further studies to better understand its properties and potential applications. This could include research to explore its potential uses as a pharmaceutical compound, or studies to investigate its chemical reactivity .

properties

IUPAC Name

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl-[4-(2-phenylethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c24-18(17-15-20-23-8-4-14-25-19(17)23)22-12-10-21(11-13-22)9-7-16-5-2-1-3-6-16/h1-3,5-6,15H,4,7-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSPOXZZWAXJJQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(C=N2)C(=O)N3CCN(CC3)CCC4=CC=CC=C4)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-phenethylpiperazin-1-yl)methanone

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